4-(Dimethylamino)methyl-3-methoxydibenzofuran is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound is classified under dibenzofurans, which are aromatic compounds consisting of two fused benzene rings and a furan ring. The presence of a dimethylamino group and a methoxy group contributes to its chemical properties and reactivity.
The compound can be identified by its Chemical Abstracts Service (CAS) number 42840-13-1. It is primarily synthesized for research purposes and has been documented in various chemical databases, including PubChem and DrugBank, which provide detailed information about its structure, properties, and potential applications .
4-(Dimethylamino)methyl-3-methoxydibenzofuran falls into several categories:
The synthesis of 4-(Dimethylamino)methyl-3-methoxydibenzofuran typically involves several steps:
The synthetic pathway may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the reaction progress and characterize the final product.
The molecular formula of 4-(Dimethylamino)methyl-3-methoxydibenzofuran is with a molecular weight of approximately 239.33 g/mol. Its structure features:
The structural representation can be described using various notations:
CN(C)C1=CC=C(C=C1)C2=CC=CO2
XQJQZKZKJHIZJW-UHFFFAOYSA-N
These identifiers facilitate the identification and retrieval of the compound in chemical databases .
4-(Dimethylamino)methyl-3-methoxydibenzofuran can participate in various chemical reactions:
The reactivity patterns depend on the electronic effects imparted by substituents on the aromatic system. For instance, the dimethylamino group enhances nucleophilicity, making it susceptible to electrophilic attack.
Preliminary studies suggest that compounds with similar structures may exhibit pharmacological effects such as modulation of neurotransmitter systems or inhibition of certain enzymes, which could be explored further in biological assays.
Relevant data regarding toxicity or environmental impact remains limited; thus, further studies are necessary for comprehensive safety assessments .
4-(Dimethylamino)methyl-3-methoxydibenzofuran holds potential applications in:
Research into this compound's specific biological activities and therapeutic potentials is ongoing, highlighting its significance in drug discovery and development processes .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2